3-(2H-1,3-benzodioxol-5-yl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a complex organic compound that features a benzodioxole ring, a piperidine moiety, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyridazine core. The piperidine moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include halogenated intermediates, strong bases, and various solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzodioxole or pyridazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and strong bases like sodium hydride in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate
- 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanamine
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is unique due to its combination of a benzodioxole ring, a piperidine moiety, and a pyridazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-8-21(9-3-1)10-11-24-18-7-5-15(19-20-18)14-4-6-16-17(12-14)23-13-22-16/h4-7,12H,1-3,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMSKNQXSIQEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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